![molecular formula C10H11ClO B12529909 Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride CAS No. 663618-23-3](/img/structure/B12529909.png)
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under specific conditions, often involving catalysts or solvents to facilitate the reaction . The exact conditions can vary, but the process generally requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to maintain optimal reaction conditions and ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
科学的研究の応用
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to engage in various chemical reactions, influencing pathways such as signal transduction and enzyme activity. These interactions are often studied using computational chemistry methods to predict and analyze the compound’s behavior at the molecular level .
類似化合物との比較
Similar Compounds
Tricyclo[4.2.1.0~2,5~]non-3-ene: Shares a similar tricyclic structure but differs in functional groups.
3-aza-tricyclo[4.2.1.0~2,5~]non-7-en-4-one: Contains an additional nitrogen atom in the ring structure.
Tricyclo[4.2.2.2~2,5~]dodeca-1,3,5,7,9,11-hexaene: Features a more complex ring system with multiple double bonds
Uniqueness
Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride is unique due to its specific functional group (carbonyl chloride) and its stability, which makes it suitable for various chemical reactions and applications. Its structure allows for diverse reactivity, making it a versatile compound in both research and industrial contexts .
特性
CAS番号 |
663618-23-3 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC名 |
tricyclo[4.2.1.02,5]non-7-ene-3-carbonyl chloride |
InChI |
InChI=1S/C10H11ClO/c11-10(12)8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-9H,3-4H2 |
InChIキー |
ROEJKBLUSOXZSB-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3C2CC3C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
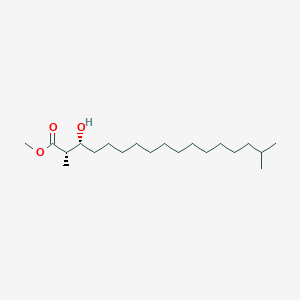
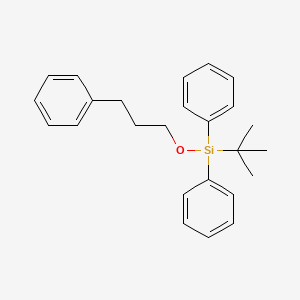
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
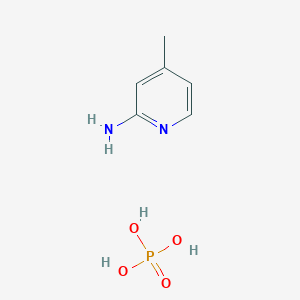
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
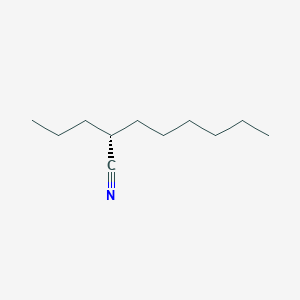
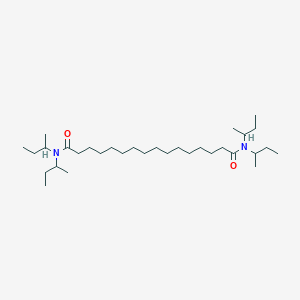
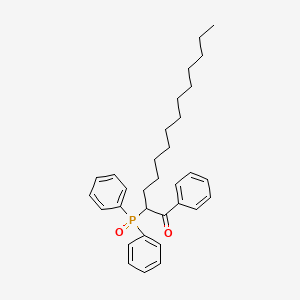
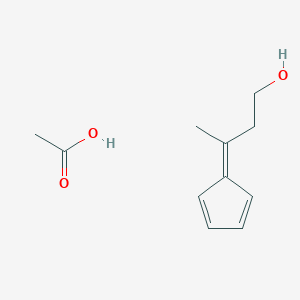
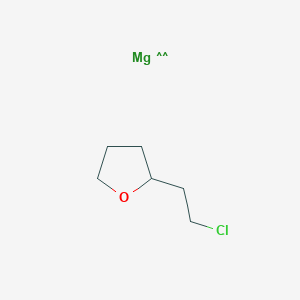
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
![4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde](/img/structure/B12529899.png)
![Ethyl [4-(4,4,4-trifluoro-3-oxobutanoyl)phenoxy]acetate](/img/structure/B12529905.png)
